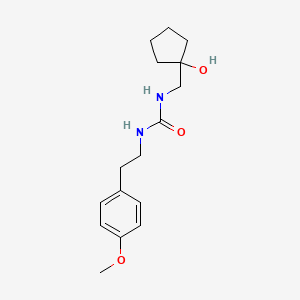

2-Methoxy-2-(3-methoxyphenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 1491330-96-1 . It has a molecular weight of 177.2 . The IUPAC name for this compound is methoxy (3-methoxyphenyl)acetonitrile . It is a liquid at room temperature .

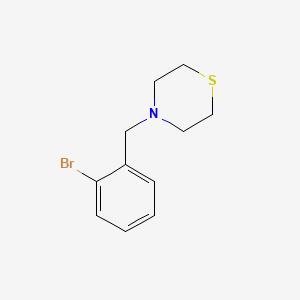

Molecular Structure Analysis

The InChI code for 2-Methoxy-2-(3-methoxyphenyl)acetonitrile is1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is a liquid at room temperature .Aplicaciones Científicas De Investigación

1. Solvolysis Reactions

The acid-catalyzed solvolysis of derivatives like 2-methoxy-2-phenyl-3-butene in acetonitrile and water mixtures results in various rearranged alcohols and ethers. This study helps in understanding the reaction mechanisms involving cleavage of carbon-oxygen bonds in similar compounds (Jia, Ottosson, Zeng, & Thibblin, 2002).

2. Kinetics of Elimination Reactions

The kinetics of dehydrochlorination of similar compounds, such as 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, reveals insights into the reaction mechanisms involving stable cation formation (Kumar & Balachandran, 2006).

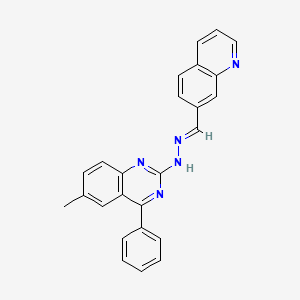

3. Nucleophilic Aromatic Substitution

2-(2-Methoxyphenyl)acetonitrile derivatives are used in nucleophilic aromatic substitutions to synthesize indolenines, which are constituents of natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).

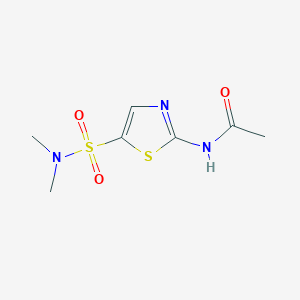

4. Electrochemical Reduction Studies

Studies on the electrochemical reduction of compounds like p-methoxyphenyl thiocyanates in acetonitrile reveal insights into the reductive cleavage mechanisms of S-CN bonds in thiocyanates (Houmam, Hamed, & Still, 2003).

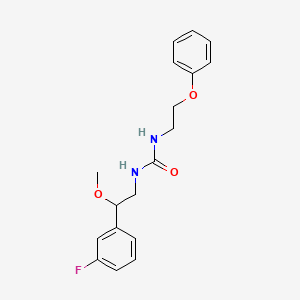

5. Sonication Effects in Non-Radical Reactions

Investigating the kinetics of hydrolysis of compounds like 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water mixtures offers insights into sonochemistry beyond cavitation (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJPQYTZCLYJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-(3-methoxyphenyl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476614.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476615.png)

![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2476619.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476627.png)

![4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid](/img/structure/B2476629.png)